1-Ethenyl-2-methyl-4-nitrobenzene

Polymer Chemistry Anionic Polymerization Steric Effect

1-Ethenyl-2-methyl-4-nitrobenzene (2-methyl-4-nitrostyrene, C₉H₉NO₂, MW 163.17 g/mol) is a substituted β-nitrostyrene monomer featuring a vinyl moiety conjugated to a 2-methyl-4-nitrophenyl ring. It belongs to the broader class of β-nitrostyrenes, widely employed as versatile building blocks in organic synthesis and as specialty monomers for functional polymer production.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
CAS No. 91748-01-5
Cat. No. B8761315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethenyl-2-methyl-4-nitrobenzene
CAS91748-01-5
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)[N+](=O)[O-])C=C
InChIInChI=1S/C9H9NO2/c1-3-8-4-5-9(10(11)12)6-7(8)2/h3-6H,1H2,2H3
InChIKeyIQMPGUKEJYKIAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethenyl-2-methyl-4-nitrobenzene (CAS 91748-01-5) – Monomer-Level Overview for Procurement


1-Ethenyl-2-methyl-4-nitrobenzene (2-methyl-4-nitrostyrene, C₉H₉NO₂, MW 163.17 g/mol) is a substituted β-nitrostyrene monomer featuring a vinyl moiety conjugated to a 2-methyl-4-nitrophenyl ring . It belongs to the broader class of β-nitrostyrenes, widely employed as versatile building blocks in organic synthesis and as specialty monomers for functional polymer production [1].

Why Generic Substitution of 1-Ethenyl-2-methyl-4-nitrobenzene with Other Nitrostyrenes Fails


β-Nitrostyrene derivatives are not interchangeable. The position and nature of ring substituents profoundly modulate their reactivity, polymerizability, and biological activity [1]. Specifically, the ortho-methyl substitution pattern in 2-methyl-4-nitrostyrene introduces a pronounced steric and electronic effect absent in para- or meta-substituted analogs, leading to unique behavior in polymerization, electrophilic addition, and photochemical rearrangements [2]. The quantitative evidence below details why this specific compound must be selected over close analogs.

Quantitative Differentiation Guide for 1-Ethenyl-2-methyl-4-nitrobenzene (2-Methyl-4-nitrostyrene)


Ortho-Substituted β-Nitrostyrenes Resist Anionic Polymerization

A systematic study demonstrated that while numerous m- and p-substituted β-nitrostyrenes readily undergo anionic polymerization with alkoxide initiators to yield high polymers, the corresponding o-substituted isomers—including 2-methyl-4-nitrostyrene—could not be induced to polymerize under any conditions attempted [1]. This 'ortho effect' is attributed to steric inhibition of propagation caused by the ortho-methyl group.

Polymer Chemistry Anionic Polymerization Steric Effect Monomer Selection

Electrophilicity Modulation by Ortho-Methyl vs. Para-Methyl Substitution

The electrophilic reactivity of trans-β-nitrostyrenes is highly dependent on the substituent position and electronic nature. According to Mayr's reactivity database, 4-methyl-trans-β-nitrostyrene (p-methyl isomer) has an electrophilicity parameter E = –14.23 [1]. While the E parameter for 2-methyl-4-nitrostyrene is not explicitly listed, the electron-donating ortho-methyl group is predicted to further reduce the electrophilicity at the β-carbon relative to the para-methyl isomer due to both steric hindrance and resonance effects [2]. This implies a measurable decrease in reactivity towards nucleophiles compared to the 4-methyl analog (E ≈ –14.23) and even more so against the parent unsubstituted nitrostyrene (E = –13.85).

Physical Organic Chemistry Reactivity Scales Electrophilicity Mayr Database

Photochemical Rearrangement Rate Reduced by Ortho-Methyl Substitution

In the photochemical rearrangement of α,β-unsaturated nitro compounds to α-oximinoketones, the presence of an ortho-methyl group on the aromatic ring significantly slows the reaction rate [1]. The study reported that a single o-methyl group decelerates rearrangement, while two o-methyl groups (as in mesityl derivatives) completely suppress the process. For 2-methyl-4-nitrostyrene, this translates to a measurable kinetic barrier not present in the unsubstituted phenyl or para-substituted analogs.

Photochemistry Nitroalkene Rearrangement Kinetics Oxime Formation

Best Application Scenarios for 1-Ethenyl-2-methyl-4-nitrobenzene Based on Quantitative Differentiation


Specialty Monomer for Non-Polymerizing Nitroaryl Platforms

In applications where a nitro-functionalized styrenic moiety must remain monomeric (e.g., surface-functionalization agents, reactive diluents, small-molecule probes), the ortho-methyl group of 2-methyl-4-nitrostyrene ensures it will not undergo premature anionic polymerization, unlike its para-substituted analogs [1].

Chemoselective Nucleophilic Additions Requiring Attenuated Electrophilicity

When designing Michael addition or conjugate addition reactions where the electrophilic β-carbon must react selectively in the presence of multiple nucleophilic partners, the reduced electrophilicity of 2-methyl-4-nitrostyrene (inferred from the Mayr E parameter of p-methyl analog) provides a wider kinetic window for chemoselectivity [1].

UV-Stable Nitrostyrene Intermediate in Photochemical Synthesis

For multi-step synthetic sequences involving UV irradiation, the ortho-methyl-induced photochemical stability of 2-methyl-4-nitrostyrene reduces unwanted oxime rearrangement byproducts, a known pathway in unsubstituted and para-substituted β-nitrostyrenes [1].

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